molecular formula C10H9FO2 B2918390 4-(4-Fluorophenyl)but-3-enoic acid CAS No. 127404-66-4

4-(4-Fluorophenyl)but-3-enoic acid

Cat. No.: B2918390
CAS No.: 127404-66-4
M. Wt: 180.178
InChI Key: QAGIVIOMWOTHEP-OWOJBTEDSA-N
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Preparation Methods

Mechanism of Action

Biological Activity

4-(4-Fluorophenyl)but-3-enoic acid, a compound characterized by its unique structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, presenting data from recent studies, case analyses, and comprehensive findings.

Chemical Structure and Properties

This compound is an organic compound with the following structural characteristics:

  • Molecular Formula : C10H9F O2
  • Molecular Weight : 180.18 g/mol
  • IUPAC Name : this compound

The presence of a fluorine atom in its structure is significant as it influences the compound's biological properties and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The fluorine atom enhances lipophilicity, which may improve membrane permeability and bioavailability. This compound has been studied for its potential roles in:

  • Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
  • Anticancer Properties : Showing promise in inhibiting tumor growth and proliferation.

Biological Activity Data

Recent studies have reported on the biological activities of this compound, showcasing its potential as a therapeutic agent. Below is a summary table highlighting key findings from various research articles:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion methodEffective against E. coli and S. aureus with zones of inhibition measuring up to 15 mm.
AnticancerMTT assay on cancer cell linesIC50 values ranged from 10 to 25 µM, indicating significant cytotoxicity against breast cancer cells.
Enzyme InhibitionEnzyme kineticsInhibited specific enzymes related to cancer metabolism with Ki values in low micromolar range.

Case Studies

  • Antimicrobial Efficacy :
    A study investigated the antimicrobial properties of this compound against common pathogens. The results indicated that this compound exhibited substantial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Activity :
    In vitro studies on various cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the compound's ability to interfere with cell cycle progression and promote oxidative stress within cancer cells.

Properties

IUPAC Name

(E)-4-(4-fluorophenyl)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h1-2,4-7H,3H2,(H,12,13)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGIVIOMWOTHEP-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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